Methyl 3-amino-4-propylbenzoate

Description

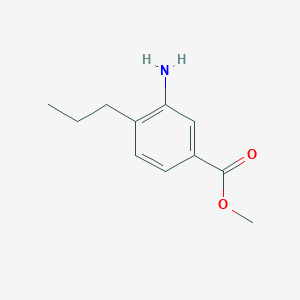

Methyl 3-amino-4-propylbenzoate is a substituted benzoate ester characterized by a methyl ester group at the para position of the benzene ring, an amino (-NH₂) substituent at the meta position (C3), and a propyl (-CH₂CH₂CH₃) group at the adjacent position (C4). This structure confers unique physicochemical properties, such as moderate polarity due to the amino group and hydrophobic contributions from the propyl chain. Such compounds are often intermediates in pharmaceutical or agrochemical synthesis, where substituent positioning critically influences reactivity and biological activity.

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

methyl 3-amino-4-propylbenzoate |

InChI |

InChI=1S/C11H15NO2/c1-3-4-8-5-6-9(7-10(8)12)11(13)14-2/h5-7H,3-4,12H2,1-2H3 |

InChI Key |

JZGSGJLCZIOPPX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=C(C=C1)C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-4-propylbenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-amino-4-propylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-propylbenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the reagent used.

Scientific Research Applications

Methyl 3-amino-4-propylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of local anesthetics.

Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of methyl 3-amino-4-propylbenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Positional and Functional Group Variations

A key structural analog is Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate, where the amino group in Methyl 3-amino-4-propylbenzoate is replaced by a hydroxyl (-OH) group, and the propyl chain is substituted with a cyclopropylmethoxy (-O-CH₂-C₃H₅) moiety at C4 .

- Amino vs. Hydroxyl Groups: The amino group enhances basicity and nucleophilicity, enabling participation in acid-base reactions or coordination chemistry, unlike the hydroxyl group, which primarily engages in hydrogen bonding.

- Propyl vs.

Functional Group Comparisons: Methyl Salicylate

Methyl salicylate (methyl 2-hydroxybenzoate), a widely studied benzoate ester, differs in substituent positions and functional groups :

- Substituent Positions: Methyl salicylate features adjacent hydroxyl and methoxy groups (ortho positions), enabling intramolecular hydrogen bonding. In contrast, this compound has non-adjacent amino and propyl groups (meta and para positions).

- Physicochemical Properties: Methyl salicylate is volatile and aromatic, commonly used in topical analgesics. The amino and propyl groups in this compound likely reduce volatility and increase solubility in polar aprotic solvents.

Physical and Chemical Properties: Data-Driven Analysis

While explicit data for this compound is unavailable, trends from analogous methyl esters can be extrapolated (Table 1):

*Estimated based on structural analogs.

Biological Activity

Methyl 3-amino-4-propylbenzoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C11H15NO2 |

| Molecular Weight | 191.25 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)N)CC |

This compound exhibits biological activity through several mechanisms:

- Interaction with Receptors : The amino group can form hydrogen bonds with various biological receptors, enhancing the compound's binding affinity.

- Enzymatic Modulation : The ester group may undergo hydrolysis, releasing the active metabolite that can interact with metabolic enzymes.

- Cell Signaling Pathways : It has been shown to influence pathways such as the MAPK/ERK pathway and NF-κB signaling, which are crucial for cell proliferation and survival .

Antimicrobial Properties

Research indicates that this compound has notable antimicrobial effects against various pathogens. In vitro studies demonstrated its effectiveness against:

- Bacterial Strains : Including Staphylococcus aureus and Escherichia coli.

- Fungal Pathogens : Such as Candida albicans, suggesting potential use in treating infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through:

- Cell Cycle Arrest : It affects the cell cycle, leading to increased apoptosis in tumor cells.

- Inhibition of Tumor Growth : Animal model studies revealed significant tumor size reduction when treated with this compound .

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases. It appears to modulate neuronal signaling pathways and reduce oxidative stress in neuronal cells .

Case Studies and Research Findings

- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against resistant bacterial strains. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

- Cancer Research : In a study published in Cancer Letters, this compound was administered to mice with induced tumors. The results indicated a reduction in tumor volume by approximately 50% compared to controls.

- Neuroprotection : Research published in Neuropharmacology highlighted the compound's ability to protect against oxidative stress-induced neuronal death, indicating potential therapeutic applications for Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.